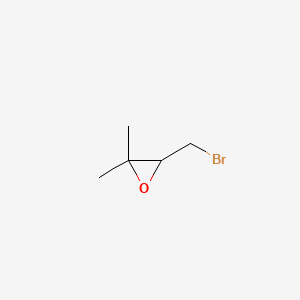

3-(bromomethyl)-2,2-dimethyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,2-dimethyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAKPRPVCQFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452931 | |

| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-79-2 | |

| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(bromomethyl)-2,2-dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for 3-(bromomethyl)-2,2-dimethyloxirane, a valuable epoxide intermediate in organic synthesis and drug discovery. The document details two primary synthetic routes, encompassing reaction mechanisms, detailed experimental protocols, and data presentation in a format amenable to laboratory application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two principal pathways, both culminating in the formation of the target epoxide. The choice of pathway may be dictated by the availability of starting materials and desired reaction scalability.

-

Pathway A: This route commences with the commercially available tertiary alcohol, 2-methyl-3-buten-2-ol. The synthesis proceeds through an initial allylic bromination to introduce the bromine atom, followed by an epoxidation of the double bond to form the oxirane ring.

-

Pathway B: This pathway begins with the synthesis of the primary alcohol, 2,2-dimethyl-3-buten-1-ol. This intermediate is then subjected to a similar sequence of allylic bromination and subsequent epoxidation to yield the final product.

Detailed Synthetic Pathways and Mechanisms

Pathway A: From 2-Methyl-3-buten-2-ol

This pathway is a straightforward approach that leverages a readily available starting material.

Caption: Synthesis of this compound from 2-methyl-3-buten-2-ol.

Mechanism:

-

Allylic Bromination: The reaction is initiated by the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS) using light or heat, generating a bromine radical. This radical abstracts a hydrogen atom from the allylic position of 2-methyl-3-buten-2-ol, forming a resonance-stabilized allylic radical. The resulting hydrogen bromide (HBr) reacts with NBS to produce a low concentration of molecular bromine (Br₂). The allylic radical then reacts with Br₂ to yield the allylic bromide intermediate.

-

Epoxidation: The subsequent epoxidation of the double bond in the allylic bromide intermediate is achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide ring in a syn-addition.

Pathway B: From Isobutene and Formaldehyde

This pathway involves the initial synthesis of a key primary alcohol intermediate.

Caption: Synthesis of this compound starting from isobutene and formaldehyde.

Mechanism:

-

Prins Reaction: Isobutene and formaldehyde react in the presence of an acid catalyst to form 2,2-dimethyl-3-buten-1-ol. This reaction is a classic example of the Prins reaction, an electrophilic addition of an aldehyde or ketone to an alkene.

-

Allylic Bromination and Epoxidation: The subsequent steps of allylic bromination with NBS and epoxidation with m-CPBA follow the same mechanistic principles as described in Pathway A.

Experimental Protocols

The following are proposed experimental protocols based on established procedures for similar chemical transformations. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and safety guidelines.

Synthesis of 2,2-dimethyl-3-buten-1-ol (Intermediate for Pathway B)

-

Reaction: Prins reaction of isobutene and formaldehyde.

-

Procedure: In a high-pressure reactor, a mixture of isobutene (1.2 equivalents) and a solution of formaldehyde (1.0 equivalent, typically as a 37% aqueous solution) is heated in the presence of a catalytic amount of a solid acid catalyst (e.g., HZSM-5) and supercritical CO₂ as the solvent. The reaction is typically run at elevated temperatures (e.g., 185°C) and pressures for several hours.

-

Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., diethyl ether). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation.

Allylic Bromination of 2,2-dimethyl-3-buten-1-ol (Key step in Pathway B)

-

Reaction: Allylic bromination using N-bromosuccinimide.

-

Procedure: To a solution of 2,2-dimethyl-3-buten-1-ol (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄), N-bromosuccinimide (1.1 equivalents) is added. The reaction mixture is then heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction. The reaction progress is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude allylic bromide can be purified by vacuum distillation.

Epoxidation of 1-Bromo-3,3-dimethyl-1-butene (Final step in Pathway B)

-

Reaction: Epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).

-

Procedure: The allylic bromide (1.0 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂). The solution is cooled in an ice bath, and m-CPBA (1.2 equivalents, typically 77% purity) is added portion-wise while maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction mixture is diluted with additional dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide is then purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes expected yields for the key transformations. These are estimates based on literature values for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Prins Reaction | Isobutene, Formaldehyde | 2,2-Dimethyl-3-buten-1-ol | HZSM-5, scCO₂ | 60-70 |

| Allylic Bromination | 2,2-Dimethyl-3-buten-1-ol | 1-Bromo-3,3-dimethyl-1-butene | NBS, CCl₄, light | 70-80 |

| Epoxidation | 1-Bromo-3,3-dimethyl-1-butene | This compound | m-CPBA, CH₂Cl₂ | 80-90 |

Characterization Data (Predicted)

The following are predicted spectroscopic data for the final product, this compound. Actual values should be confirmed by experimental analysis.

-

¹H NMR (CDCl₃, 400 MHz): δ 3.55 (dd, J = 11.2, 4.0 Hz, 1H), 3.30 (dd, J = 11.2, 6.8 Hz, 1H), 3.05 (dd, J = 6.8, 4.0 Hz, 1H), 1.35 (s, 3H), 1.30 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 63.5, 58.0, 35.0, 25.5, 20.0.

-

IR (neat, cm⁻¹): 3050, 2980, 1470, 1250, 890, 750.

-

MS (EI, m/z): 164/166 (M⁺), 149/151, 107, 85, 57.

Logical Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of this compound.

An In-depth Technical Guide to the Chemical Properties of 3-(bromomethyl)-2,2-dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(bromomethyl)-2,2-dimethyloxirane is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. Its structure incorporates a strained oxirane (epoxide) ring and a reactive bromomethyl group, making it a versatile building block for the synthesis of more complex molecules. The presence of these two distinct reactive sites allows for a range of chemical transformations, including nucleophilic ring-opening of the epoxide and nucleophilic substitution at the bromomethyl carbon. This dual reactivity enables its use in the construction of diverse molecular architectures, which is of particular value in the development of new therapeutic agents. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and handling procedures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While experimentally determined physical properties such as boiling and melting points are not widely reported in publicly available literature, computational predictions provide useful estimates.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 1120-79-2 |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

| Monoisotopic Mass | 163.98367 Da[1] |

| IUPAC Name | This compound |

| SMILES | CC1(C(O1)CBr)C[1] |

| InChI | InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3[1] |

| InChIKey | KLNAKPRPVCQFAW-UHFFFAOYSA-N[1] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| XlogP | 1.3 | PubChemLite[1] |

| Topological Polar Surface Area | 12.5 Ų | Guidechem |

| Heavy Atom Count | 7 | Guidechem |

| Complexity | 80.1 | Guidechem |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and structural elucidation of this compound. The key spectral features are summarized below.

Table 3: Spectroscopic Data

| Technique | Description of Key Signals |

| ¹H NMR | Signals corresponding to the methyl groups (δ ~1.91 ppm) and the bromomethyl protons (δ ~4.13 ppm) are characteristic. |

| ¹³C NMR | Resonances for the oxirane ring carbons and the carbon bearing the bromine atom (~30 ppm) are expected. |

| Infrared (IR) Spectroscopy | A characteristic C-Br stretching vibration is observed around 600 cm⁻¹. Vibrations associated with the epoxide ring are also present. |

| Mass Spectrometry (MS) | Mass spectrometry can confirm the molecular weight. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 164.99095 m/z (CCS: 126.3 Ų), have been calculated.[1] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the susceptibility of the bromomethyl group to nucleophilic substitution. This dual reactivity allows for selective or sequential reactions, making it a valuable intermediate in organic synthesis.

The epoxide ring can undergo ring-opening reactions with a variety of nucleophiles, such as amines, alkoxides, and cyanides. The regioselectivity of this ring-opening is influenced by the reaction conditions (acidic or basic). Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide.

The bromine atom in the bromomethyl group is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at this position. The development of catalytic systems to control the regioselectivity and stereoselectivity of its reactions, particularly the ring-opening of the epoxide, is an active area of research.

Experimental Protocols

Synthesis via Epoxidation of 3-Bromo-2-methyl-2-butene (Adapted Protocol)

This protocol is a general representation of an epoxidation reaction using meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for this transformation.

Materials:

-

3-Bromo-2-methyl-2-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Ice bath

Procedure:

-

Dissolve 3-bromo-2-methyl-2-butene (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath with stirring.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to decompose excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography (General Protocol)

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent system of appropriate polarity, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

NMR Sample Preparation (General Protocol)

Procedure:

-

Weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Using a Pasteur pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and wipe the exterior with a tissue dampened with isopropanol or acetone before inserting it into the spectrometer.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not available, the reactivity of epoxides and alkyl bromides suggests that it should be treated as a hazardous substance.

Table 4: Hazard Information and Precautionary Statements

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. (H315) |

| Eye Damage/Irritation | Causes serious eye irritation. (H319) |

| Respiratory Irritation | May cause respiratory irritation. (H335) |

| Handling Precautions | Avoid contact with skin and eyes. Avoid breathing vapors, mist, or gas. Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Stable under recommended storage conditions. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the epoxide ring and the bromomethyl group, provides multiple avenues for the construction of complex molecular frameworks relevant to drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. Further investigation into its reaction scope and the development of stereoselective transformations will continue to enhance its utility in modern synthetic chemistry.

References

An In-depth Technical Guide to 3-(bromomethyl)-2,2-dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(bromomethyl)-2,2-dimethyloxirane, a key building block in organic synthesis. This document outlines its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.

Core Chemical Identifiers and Properties

This compound is a versatile bifunctional molecule featuring a reactive epoxide ring and a bromomethyl group. This combination allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

| Identifier | Value |

| CAS Number | 1120-79-2[1][2] |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1(C(O1)CBr)C |

| InChI | InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 |

| InChIKey | KLNAKPRPVCQFAW-UHFFFAOYSA-N |

At present, detailed experimental data for properties such as boiling point, melting point, and density are not consistently reported across publicly available sources.

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from the commercially available precursor, 2-methyl-3-buten-2-ol. This procedure involves the formation of an allylic bromide followed by epoxidation.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

2-Methyl-3-buten-2-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether (Et₂O), anhydrous

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

Step 1: Synthesis of 3-Bromo-3-methyl-1-butene

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-3-buten-2-ol and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A small amount of pyridine can be added to neutralize any generated HBr.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-3-methyl-1-butene. This intermediate is often used in the next step without further purification.

Step 2: Epoxidation to form this compound

-

In a separate flask, dissolve the crude 3-bromo-3-methyl-1-butene in anhydrous dichloromethane.

-

Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

While a publicly available, fully characterized spectrum for this compound is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):

-

1.3-1.5 (s, 6H): Two singlet peaks corresponding to the two methyl groups on the oxirane ring.

-

2.9-3.1 (m, 1H): A multiplet for the proton on the oxirane ring adjacent to the bromomethyl group.

-

3.3-3.6 (m, 2H): A multiplet corresponding to the two protons of the bromomethyl group.

Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):

-

18-25: Signals for the two methyl carbons.

-

30-35: Signal for the bromomethyl carbon.

-

55-65: Signals for the two carbons of the oxirane ring.

Logical Relationship of Synthesis and Purification

The overall workflow from starting materials to the purified product involves a logical sequence of chemical transformation and separation steps.

Caption: General workflow for the synthesis and purification.

Applications in Research and Development

This compound serves as a valuable electrophilic building block. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products, while the bromomethyl group can participate in substitution reactions. This dual reactivity allows for the construction of complex molecular architectures and is particularly useful in the synthesis of pharmaceutical intermediates and other biologically active compounds. For instance, it can be a precursor for the synthesis of substituted 1,2-diols and amino alcohols, which are common motifs in drug molecules.

References

- 1. 32730-32-8,5-(Bromomethyl)dihydrofuran-2(3H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 166330-03-6,(Bromomethyl)boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Reaction Mechanisms of 3-(Bromomethyl)-2,2-dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reaction mechanisms of 3-(bromomethyl)-2,2-dimethyloxirane, a versatile bifunctional molecule incorporating both a strained epoxide ring and a reactive bromomethyl group. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of epoxide and alkyl halide chemistry, supported by analogous reactions of structurally similar compounds, to predict its reactivity and provide a framework for future experimental design.

Core Reactivity: A Tale of Two Electrophilic Centers

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbon atoms of the epoxide ring and the carbon of the bromomethyl group. The reaction pathway that predominates is highly dependent on the nature of the nucleophile and the reaction conditions, specifically the pH.

Key Reactive Sites:

-

Epoxide Ring Carbons (C2 and C3): The inherent ring strain of the epoxide makes these carbons susceptible to ring-opening reactions. The substitution pattern (a quaternary carbon at C2 and a secondary carbon at C3) dictates the regioselectivity of the attack under different conditions.

-

Bromomethyl Carbon (C4): This primary carbon is a classic substrate for SN2 reactions, with bromide being a good leaving group.

Nucleophilic Substitution at the Bromomethyl Group (SN2 Reactions)

Strong, typically soft, nucleophiles are expected to favor substitution at the less sterically hindered bromomethyl carbon via a standard SN2 mechanism. This pathway leaves the epoxide ring intact for subsequent transformations.

General Reaction Scheme:

Stability and Storage of 3-(bromomethyl)-2,2-dimethyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the highly reactive epoxide, 3-(bromomethyl)-2,2-dimethyloxirane. Due to its strained three-membered ring and the presence of a reactive bromomethyl group, proper handling and storage are critical to ensure its integrity for research and development applications. While specific quantitative stability data is limited in publicly available literature, this guide synthesizes general knowledge of functionalized epoxides and available supplier information to provide the best practices for its use.

Chemical Profile and Inherent Reactivity

This compound is a versatile synthetic intermediate characterized by two primary reactive sites: the electrophilic carbon of the bromomethyl group and the strained oxirane ring, which is susceptible to nucleophilic attack. This dual reactivity makes it a valuable building block in medicinal chemistry and organic synthesis. However, these same features contribute to its potential instability.

The primary degradation pathways for this compound are likely to involve:

-

Acid- or Base-Catalyzed Ring Opening: The epoxide ring can be opened by a variety of nucleophiles under both acidic and basic conditions, leading to the formation of diols, haloalcohols, or other addition products.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to substitution by nucleophiles.

-

Hydrolysis: In the presence of water, the epoxide ring can hydrolyze to form the corresponding diol, 3-bromo-2,2-dimethylpropane-1,2-diol. The bromomethyl group may also be susceptible to hydrolysis, though likely at a slower rate.

-

Thermal Decomposition: At elevated temperatures, brominated organic compounds can decompose, potentially releasing hydrogen bromide (HBr).

Recommended Storage Conditions

To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended based on general supplier guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable. | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |

| Container | Keep container tightly closed. | Prevents ingress of moisture and other atmospheric contaminants. Use a chemically resistant container (e.g., amber glass). |

| Light Exposure | Store in a dark place or use an amber vial. | Protects the compound from potential light-induced degradation. |

| Ventilation | Store in a dry and well-ventilated place.[1] | Ensures a safe storage environment and dissipates any potential vapors. |

Stability Data

| Condition | Stability Data |

| Thermal Stability | Data not available. Avoid exposure to high temperatures. |

| Hydrolytic Stability | Data not available. Assumed to be susceptible to hydrolysis. |

| Photostability | Data not available. Assumed to be sensitive to light. |

Incompatible Materials

To prevent accelerated degradation or hazardous reactions, avoid storing this compound with the following:

-

Strong Acids and Bases: Can catalyze the rapid opening of the epoxide ring.

-

Strong Oxidizing Agents: May react exothermically with the compound.

-

Nucleophiles: Can react with both the bromomethyl group and the epoxide ring.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not published, a general workflow for assessing the stability of a chemical compound is provided below.

General Protocol for Chemical Stability Assessment

-

Initial Characterization:

-

Obtain the initial purity and identity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

-

Document the initial appearance (e.g., color, physical state).

-

-

Stress Conditions:

-

Aliquot the compound into several vials.

-

Expose the aliquots to a range of stress conditions, including:

-

Elevated Temperature: Store samples at various temperatures (e.g., 40 °C, 60 °C) for a defined period.

-

High Humidity: Store samples in a humidity chamber (e.g., 75% RH).

-

Light Exposure: Expose samples to a controlled light source (e.g., a photostability chamber).

-

Presence of Water: Prepare a solution or suspension of the compound in water.

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each stress condition.

-

Analyze the samples using the same analytical methods as in the initial characterization to assess for degradation.

-

Quantify the amount of the parent compound remaining and identify any major degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time for each condition.

-

Determine the rate of degradation under each condition.

-

Based on the data, establish the recommended storage conditions and an estimated shelf-life.

-

Visualizations

The following diagrams illustrate the key degradation pathways and a logical workflow for handling and storing this compound.

Caption: Potential degradation pathways for this compound.

Caption: Recommended workflow for the safe handling and storage of the compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-(bromomethyl)-2,2-dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(bromomethyl)-2,2-dimethyloxirane is a bifunctional organic compound containing a strained three-membered epoxide ring and a bromomethyl group.[1] These structural motifs impart a high degree of reactivity, making it a versatile intermediate in organic synthesis. However, this reactivity also presents significant safety challenges. The epoxide group is susceptible to ring-opening reactions, while the bromomethyl moiety can act as an alkylating agent. Alkylating agents are a class of compounds known for their potential to react with biological macromolecules, leading to cytotoxic and genotoxic effects. This guide aims to consolidate the available safety information and provide a framework for its safe use in a research and development setting.

Physicochemical and Toxicological Data

While specific experimental data for this compound is limited, the following tables summarize the available information and highlight the data gaps.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1120-79-2 | [2][3] |

| Molecular Formula | C₅H₉BrO | [2] |

| Molecular Weight | 165.03 g/mol | [1] |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | [3] |

| Density | Data not available | [3] |

| LogP | 1.5587 | [2] |

| Appearance | Data not available | |

| Solubility | Data not available |

Table 2: Toxicological and Flammability Data for this compound

| Parameter | Value | Notes |

| LD50 (Oral) | Data not available | Expected to be harmful if swallowed based on similar compounds.[4] |

| LD50 (Dermal) | Data not available | Expected to be harmful in contact with skin based on similar compounds.[4] |

| LC50 (Inhalation) | Data not available | Expected to be harmful if inhaled based on similar compounds.[4] |

| Flash Point | Data not available | [3] |

| Autoignition Temperature | Data not available | |

| NFPA 704 Rating | Data not available |

Hazard Identification and Reactivity

As a substituted oxirane, this compound is anticipated to be a reactive and hazardous compound. The primary hazards stem from its electrophilic nature.

-

Epoxide Ring Strain: The three-membered ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.[5]

-

Alkylating Agent: The bromomethyl group contains a good leaving group (bromide), making the adjacent carbon atom an electrophilic center for S_N2 reactions. Alkylating agents are known to react with nucleophilic sites in biological molecules like DNA and proteins, which can lead to mutations and cellular damage.

-

Reactivity with Nucleophiles: The compound is expected to react exothermically with a wide range of nucleophiles, including water, alcohols, amines, and thiols.

Experimental Protocols and Handling Procedures

Due to the lack of specific handling protocols for this compound, the following procedures are based on best practices for handling reactive epoxides and alkylating agents.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment Workflow.

Engineering Controls

All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be well-ventilated.

General Handling Protocol

-

Preparation:

-

Designate a specific area within the fume hood for the experiment.

-

Ensure all necessary reagents and equipment are present and in good working order.

-

Have appropriate spill cleanup materials readily available (e.g., absorbent pads, decontaminating solution).

-

-

Handling:

-

Avoid direct contact with the skin, eyes, and clothing.

-

Use compatible materials for storage and transfer (e.g., glass, PTFE).

-

Keep containers tightly closed when not in use.

-

Avoid heating the compound unless under controlled and monitored conditions, as this may lead to uncontrolled reactions or decomposition.

-

-

Waste Disposal:

-

Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.

-

The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

-

Spill and Emergency Procedures

The following flowchart outlines the general procedure in case of a spill.

Caption: General Spill Response Workflow.

Potential Signaling Pathways and Biological Effects

While no specific studies on the biological effects of this compound were identified, its structure suggests a potential for genotoxicity through DNA alkylation. The following diagram illustrates a hypothetical mechanism of action based on its chemical properties as an alkylating agent.

Caption: Hypothetical DNA Alkylation Pathway.

Conclusion

This compound is a reactive chemical intermediate that requires careful handling due to its potential hazards as an epoxide and alkylating agent. While specific toxicological and flammability data are lacking, the information presented in this guide provides a foundation for its safe use in a laboratory setting. All personnel should be thoroughly trained on the potential hazards and handling procedures outlined herein. A conservative approach, treating the compound as a significant irritant and potential genotoxin, is essential to ensure a safe working environment.

References

Navigating the Solubility and Reactivity of 3-(bromomethyl)-2,2-dimethyloxirane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and chemical reactivity of 3-(bromomethyl)-2,2-dimethyloxirane (CAS No. 1120-79-2), a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of this compound in common laboratory solvents, offers detailed experimental protocols for solubility determination and quantification, and explores its characteristic reactivity, supported by visual diagrams of key chemical pathways and workflows.

Predicted Solubility Profile

Due to a lack of publicly available empirical data, the solubility of this compound in common solvents is predicted based on its chemical structure—a polar epoxide ring combined with a less polar bromomethyl group and dimethyl substituents. The principle of "like dissolves like" suggests its solubility profile.

| Solvent Class | Common Solvents | Predicted Solubility |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High - The polarity of these solvents is expected to effectively solvate the epoxide ring, leading to good solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High - These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this molecule. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low - While the epoxide can form hydrogen bonds, the overall nonpolar character from the alkyl and bromomethyl groups may limit solubility. Solubility in water is expected to be particularly low. |

| Nonpolar | Toluene, Hexanes | Moderate to Low - The nonpolar parts of the molecule will interact favorably, but the polar epoxide ring will limit high solubility in purely nonpolar solvents. |

Experimental Protocols

Determination of Solubility

The following is a generalized "shake-flask" method, a standard approach for determining the solubility of a chemical substance in a specific solvent.

Objective: To determine the saturation point of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Stock Solutions: Prepare a series of standards of known concentrations of this compound in the chosen solvent.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: Allow the vials to stand undisturbed at the constant temperature to allow undissolved solid to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilution (if necessary): Dilute the filtered solution to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered sample using a calibrated HPLC or GC method.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for determining the solubility of a compound.

Quantification by Titration (Epoxy Equivalent Weight)

The concentration of the epoxide, and thus its solubility in a non-reactive solvent, can be determined by titrating for the epoxy content to find the Epoxy Equivalent Weight (EEW). The following method is based on the reaction of hydrogen bromide with the epoxide ring.[1][2]

Objective: To determine the amount of this compound in a sample by quantifying the epoxide groups.

Materials:

-

Sample of this compound solution

-

Chloroform or Dichloromethane

-

Tetraethylammonium bromide (TEABr) solution in glacial acetic acid

-

Perchloric acid in glacial acetic acid (standardized titrant)

-

Potentiometric titrator with a suitable electrode

Procedure:

-

Sample Preparation: Accurately weigh a sample of the this compound solution into a titration beaker and dissolve it in chloroform or dichloromethane.[1]

-

Reagent Addition: Add the TEABr solution in glacial acetic acid to the sample.

-

Titration: Titrate the mixture with a standardized solution of perchloric acid in glacial acetic acid. The perchloric acid reacts with TEABr to generate hydrogen bromide, which then reacts with the epoxide group.[1]

-

Endpoint Detection: The endpoint is determined potentiometrically when all the epoxide groups have reacted and an excess of hydrogen bromide is present.[1]

-

Blank Determination: Perform a blank titration using the same procedure without the sample to account for any reactive impurities in the reagents.

-

Calculation: The Epoxy Equivalent Weight ( g/mol ) is calculated based on the volume of titrant consumed by the sample.

Caption: Workflow for determining the Epoxy Equivalent Weight.

Reactivity in Common Solvents

The high ring strain of the epoxide in this compound makes it susceptible to ring-opening reactions, particularly with nucleophiles.[3] The reaction conditions (acidic or basic/nucleophilic) dictate the regioselectivity of the attack.

Nucleophilic Ring-Opening (Basic/Neutral Conditions)

Under basic or neutral conditions, a nucleophile will attack the less sterically hindered carbon of the epoxide ring in an SN2-type reaction.[4][5] For this compound, this would be the carbon atom of the bromomethyl group.

Caption: Epoxide ring-opening under basic or neutral conditions.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[6][7] The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[7][8]

Caption: Epoxide ring-opening under acidic conditions.

Conclusion

References

- 1. metrohm.com [metrohm.com]

- 2. Epoxy value - Wikipedia [en.wikipedia.org]

- 3. Epoxide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

3-(bromomethyl)-2,2-dimethyloxirane molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of 3-(bromomethyl)-2,2-dimethyloxirane

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a key building block in various synthetic pathways.

Molecular Formula

The molecular formula for this compound has been definitively established through spectroscopic analysis and elemental composition studies. The formula is:

This formula indicates that each molecule of the compound is composed of five carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterization. The experimentally determined and computationally calculated molecular weight of this compound is approximately 165.03 g/mol [1].

A more precise molecular weight can be calculated by summing the atomic weights of its constituent atoms. The following table details this calculation using the conventional atomic weights of each element.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 1 | 79.904[6] | 79.904 |

| Oxygen | O | 1 | 15.999[7] | 15.999 |

| Total | 165.030 |

The calculated molecular weight of 165.030 g/mol is in excellent agreement with the cited value of 165.03 g/mol [1].

Logical Relationship of Molecular Components

The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of this compound.

References

- 1. This compound | 1120-79-2 | Benchchem [benchchem.com]

- 2. This compound|1120-79-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | CAS#:1120-79-2 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]

- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

Unveiling the Side Reactions: A Technical Guide to the Potential Byproducts of 3-(Bromomethyl)-2,2-dimethyloxirane

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the potential reaction byproducts of the versatile synthetic intermediate, 3-(bromomethyl)-2,2-dimethyloxirane, is now available. This document provides an in-depth analysis of the compound's reactivity, outlining the formation of common and unexpected side products under various reaction conditions. The guide aims to enhance reaction optimization, improve product purity, and facilitate more efficient drug development and chemical synthesis processes.

This compound is a bifunctional molecule featuring a strained epoxide ring and a reactive bromomethyl group. This dual reactivity allows for a wide range of synthetic transformations, making it a valuable building block in organic chemistry.[1] However, this complex reactivity profile also presents challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts. Understanding these potential side reactions is crucial for developing robust and efficient synthetic protocols.

Competing Reaction Pathways: A Delicate Balance

The reactivity of this compound is governed by two main competing pathways: nucleophilic substitution at the bromomethyl group and ring-opening of the epoxide. The preferred pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution at the Bromomethyl Group

The bromine atom, being an excellent leaving group, makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This SN2 reaction is a common pathway for introducing various functional groups.

Epoxide Ring-Opening Reactions

The strained three-membered epoxide ring is prone to ring-opening reactions under both acidic and basic conditions.[2]

-

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. For asymmetrically substituted epoxides like this compound, the nucleophile will preferentially attack the more substituted carbon atom (C2) due to the stabilization of the partial positive charge in the transition state. This can lead to the formation of a tertiary alcohol.

-

Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), resulting in a primary alcohol.[2]

Potential Byproducts: A Detailed Examination

The interplay between these reaction pathways can lead to a variety of byproducts. The following sections detail the potential side products categorized by the type of reaction.

Byproducts from Nucleophilic Attack

The dual reactivity of this compound can lead to a mixture of products when reacted with nucleophiles.

| Nucleophile | Main Product(s) | Potential Byproduct(s) | Reaction Conditions Favoring Byproducts |

| Amines (RNH2) | 3-(aminomethyl)-2,2-dimethyloxirane | 1-(alkylamino)-3-bromo-2,2-dimethylpropan-2-ol | Acidic conditions or sterically hindered amines |

| Alcohols (ROH) / Alkoxides (RO-) | 3-(alkoxymethyl)-2,2-dimethyloxirane | 1-alkoxy-3-bromo-2,2-dimethylpropan-2-ol | Acidic conditions |

| Cyanide (CN-) | 3-(cyanomethyl)-2,2-dimethyloxirane | 1-bromo-3-cyano-2,2-dimethylpropan-2-ol | Protic solvents that can protonate the epoxide |

| Azide (N3-) | 3-(azidomethyl)-2,2-dimethyloxirane | 1-azido-3-bromo-2,2-dimethylpropan-2-ol | Acidic conditions or elevated temperatures |

Byproducts from Intramolecular Reactions

Under certain conditions, especially in the presence of a non-nucleophilic base or upon heating, this compound can undergo intramolecular reactions.

| Reaction Type | Main Product | Potential Byproduct(s) | Reaction Conditions |

| Intramolecular Cyclization | 1-oxa-4,4-dimethylspiro[2.2]pentane | Rearrangement products | Strong, non-nucleophilic bases |

| Rearrangement | 3-bromo-2,2-dimethylpropanal | Polymeric materials | Lewis acids or high temperatures |

Experimental Protocols

General Procedure for Nucleophilic Substitution:

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, acetonitrile), the nucleophile (1.1-1.5 eq) is added. If the nucleophile is a salt, a phase-transfer catalyst may be employed. The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to 80 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.

General Procedure for Acid-Catalyzed Ring-Opening:

This compound (1.0 eq) is dissolved in the nucleophilic solvent (e.g., water, alcohol). A catalytic amount of a protic or Lewis acid (e.g., H2SO4, HCl, BF3·OEt2) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is neutralized with a weak base (e.g., NaHCO3 solution) and the product is extracted. The organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

General Procedure for Base-Catalyzed Ring-Opening:

The nucleophile (e.g., sodium alkoxide, sodium hydroxide) is dissolved or suspended in a suitable solvent. This compound (1.0 eq) is added, and the mixture is stirred, often with heating. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is neutralized with a weak acid and the product is extracted, washed, dried, and concentrated. Purification is performed by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Caption: Competing reaction pathways for this compound with a nucleophile.

Caption: Regioselectivity of epoxide ring-opening under acidic vs. basic/neutral conditions.

By providing a clear understanding of the potential byproducts and the conditions that favor their formation, this guide will serve as an invaluable resource for chemists working with this compound, ultimately leading to more efficient and predictable synthetic outcomes.

References

Methodological & Application

Application Notes and Protocols for 3-(bromomethyl)-2,2-dimethyloxirane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(bromomethyl)-2,2-dimethyloxirane is a bifunctional organic molecule possessing two key reactive sites: a primary alkyl bromide and an epoxide ring. This unique combination makes it a versatile alkylating agent in organic synthesis, with potential applications in the construction of complex molecules, including pharmaceutical intermediates. The primary bromide is susceptible to nucleophilic substitution (SN2) reactions, while the strained oxirane ring can undergo nucleophilic ring-opening. This dual reactivity allows for the introduction of the 2,2-dimethyloxiranylmethyl moiety onto a variety of nucleophilic substrates, such as amines, phenols, and thiols. These application notes provide an overview of its potential uses and generalized protocols for its application in alkylation reactions.

Dual Reactivity of this compound

The reactivity of this compound can be directed towards either the alkyl bromide or the epoxide, depending on the choice of nucleophile and reaction conditions.

-

SN2 Alkylation at the Bromomethyl Group: Soft and neutral nucleophiles, under basic or neutral conditions, will preferentially attack the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. This reaction is favored due to the primary nature of the alkyl bromide, which is ideal for SN2 reactions.

-

Nucleophilic Ring-Opening of the Oxirane: Under acidic conditions, the epoxide oxygen can be protonated, activating the ring towards nucleophilic attack. The attack would likely occur at the less sterically hindered carbon of the epoxide. Strong, hard nucleophiles might also favor epoxide opening.

Due to the lack of specific documented examples for this compound in the literature, the following sections provide generalized protocols and representative data for analogous reactions.

Application 1: N-Alkylation of Amines and Heterocycles

The primary alkyl bromide of this compound is an excellent electrophile for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction introduces the (2,2-dimethyloxiran-3-yl)methyl group, which can be a useful building block in medicinal chemistry.

Representative Data for N-Alkylation of Amines with Primary Alkyl Bromides

| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 95 |

| 2 | Piperidine | 1-Bromobutane | K₂CO₃ | DMF | 25 | 92 |

| 3 | Indole | Benzyl bromide | NaH | THF | 0 to 25 | 88 |

| 4 | Morpholine | Ethyl bromide | Et₃N | Acetonitrile | 60 | 90 |

Note: The data presented are representative examples for N-alkylation reactions with common primary alkyl bromides and are intended to provide an indication of typical reaction conditions and yields.

Experimental Protocol: General Procedure for N-Alkylation of an Amine

-

To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.5 M) is added a base (1.2-2.0 eq., e.g., K₂CO₃ or Et₃N).

-

This compound (1.1 eq.) is added to the stirred suspension.

-

The reaction mixture is stirred at an appropriate temperature (e.g., 25-80 °C) and monitored by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Application 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide. This compound can be used to alkylate phenols to form the corresponding aryl (2,2-dimethyloxiran-3-yl)methyl ethers. This is particularly useful for introducing this oxirane-containing side chain to phenolic drug molecules to modify their physicochemical properties.

Representative Data for Williamson Ether Synthesis with Phenols

| Entry | Phenol Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenol | Benzyl bromide | K₂CO₃ | Acetone | 60 | 98 |

| 2 | 4-Methoxyphenol | Ethyl iodide | NaH | THF | 25 | 95 |

| 3 | 2-Naphthol | Allyl bromide | K₂CO₃ | DMF | 50 | 92 |

| 4 | Catechol | Benzyl bromide (2.2 eq) | K₂CO₃ | Acetonitrile | 80 | 90 |

Note: The data presented are representative examples for the Williamson ether synthesis with common primary alkyl halides and are intended to provide an indication of typical reaction conditions and yields.

Experimental Protocol: General Procedure for O-Alkylation of a Phenol

-

To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone or DMF, 0.5 M) is added a base (1.5 eq., e.g., K₂CO₃ or Cs₂CO₃).

-

The mixture is stirred at room temperature for 15-30 minutes to form the phenoxide.

-

This compound (1.2 eq.) is added to the reaction mixture.

-

The reaction is heated to an appropriate temperature (e.g., 50-80 °C) and monitored by TLC or LC-MS.

-

After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired ether.

Visualizations

Caption: General workflow for alkylation reactions.

Caption: Logical diagram of dual reactivity pathways.

Caption: Conceptual use in drug modification for targeting pathways.

Application Notes and Protocols: Ring-Opening Reactions of 3-(Bromomethyl)-2,2-dimethyloxirane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-2,2-dimethyloxirane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. Its strained oxirane ring and the presence of a primary bromide offer two distinct sites for nucleophilic attack. The regioselectivity of the epoxide ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions, providing a pathway to a variety of substituted 2- and 3-hydroxy-3-methylbutane derivatives. These products are key synthons for the construction of more complex molecular architectures.

This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with a range of common nucleophiles, including nitrogen, sulfur, and oxygen-based reagents.

General Principles of Regioselectivity

The ring-opening of unsymmetrical epoxides like this compound is governed by a combination of steric and electronic factors.

-

Under Basic or Neutral Conditions (SN2 Pathway): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of this compound, this is the C3 carbon. This pathway leads to the formation of 1-bromo-3-methyl-2-(nucleophile)-butan-2-ol derivatives.

-

Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. The reaction proceeds through a transition state with significant carbocationic character. Consequently, the nucleophile will preferentially attack the more substituted carbon (C2), which can better stabilize the partial positive charge. This results in the formation of 2-bromo-3-methyl-2-(nucleophile)-butan-3-ol derivatives. The regioselectivity of azidolysis of epoxides can be controlled by pH in aqueous media.[1]

Reaction with Nitrogen Nucleophiles (Sodium Azide)

The introduction of an azide group via epoxide ring-opening is a valuable transformation, as the resulting azido alcohol can be readily reduced to an amino alcohol, a common motif in pharmaceuticals.

Data Presentation

| Nucleophile | Conditions | Product(s) | Regioselectivity (C2:C3) | Yield (%) | Reference |

| Sodium Azide (NaN₃) | H₂O, pH 9.5 | 1-Azido-3-bromo-3-methyl-2-butanol | Predominantly C3 attack | Good | [1] |

| Sodium Azide (NaN₃) | H₂O, pH 4.2 | 2-Azido-1-bromo-3-methyl-2-butanol | Predominantly C2 attack | Good | [1] |

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Azido-3-bromo-3-methyl-2-butanol (C3 Attack)

-

To a solution of this compound (1.0 mmol) in water (10 mL), add sodium azide (1.5 mmol).

-

Adjust the pH of the solution to 9.5 by the addition of a suitable buffer (e.g., sodium bicarbonate).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-azido-3-bromo-3-methyl-2-butanol.

Protocol 2: Regioselective Synthesis of 2-Azido-1-bromo-3-methyl-2-butanol (C2 Attack)

-

To a solution of this compound (1.0 mmol) in water (10 mL), add sodium azide (1.5 mmol).

-

Adjust the pH of the solution to 4.2 by the addition of a suitable buffer (e.g., acetic acid/sodium acetate).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-azido-1-bromo-3-methyl-2-butanol.

Reaction with Amine Nucleophiles

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. The regioselectivity is expected to follow the general principles outlined above.

Data Presentation

No specific quantitative data for the reaction of this compound with amines was found in the search results. The following table is based on general principles of epoxide ring-opening.

| Nucleophile | Conditions | Expected Major Product | Regioselectivity (C2:C3) |

| Aniline | Neutral/Basic | 1-Bromo-3-methyl-2-(phenylamino)butan-2-ol | Predominantly C3 |

| Aniline | Acidic (e.g., H⁺) | 2-Bromo-3-methyl-2-(phenylamino)butan-3-ol | Predominantly C2 |

Experimental Protocols

Protocol 3: Reaction with Aniline under Neutral Conditions

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add aniline (1.2 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute HCl to remove excess aniline, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography.

Reaction with Thiol Nucleophiles

The reaction with thiols provides a route to β-hydroxy sulfides, which are important intermediates in organic synthesis.

Data Presentation

No specific quantitative data for the reaction of this compound with thiols was found in the search results. The following table is based on general principles of epoxide ring-opening.

| Nucleophile | Conditions | Expected Major Product | Regioselectivity (C2:C3) |

| Thiophenol | Basic (e.g., NaH, Et₃N) | 1-Bromo-3-methyl-2-(phenylthio)butan-2-ol | Predominantly C3 |

| Thiophenol | Acidic (e.g., H⁺, Lewis Acid) | 2-Bromo-3-methyl-2-(phenylthio)butan-3-ol | Predominantly C2 |

Experimental Protocols

Protocol 4: Reaction with Thiophenol under Basic Conditions

-

To a stirred solution of thiophenol (1.1 mmol) in anhydrous THF at 0 °C, add a base such as sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 mmol) in THF.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reaction with Oxygen Nucleophiles (Alcohols)

The alcoholysis of epoxides is a common method for the synthesis of β-alkoxy alcohols. The regioselectivity is highly dependent on the presence or absence of an acid catalyst.

Data Presentation

No specific quantitative data for the reaction of this compound with alcohols was found in the search results. The following table is based on general principles of epoxide ring-opening.

| Nucleophile | Conditions | Expected Major Product | Regioselectivity (C2:C3) |

| Methanol | Basic (e.g., NaOMe) | 1-Bromo-2-methoxy-3-methylbutan-2-ol | Predominantly C3 |

| Methanol | Acidic (e.g., H₂SO₄) | 2-Bromo-2-methoxy-3-methylbutan-3-ol | Predominantly C2 |

Experimental Protocols

Protocol 5: Base-Catalyzed Methanolysis

-

Prepare a solution of sodium methoxide in methanol (e.g., by carefully adding sodium metal to anhydrous methanol).

-

To this solution, add this compound (1.0 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Protocol 6: Acid-Catalyzed Methanolysis

-

To a solution of this compound (1.0 mmol) in anhydrous methanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Stir the reaction mixture at room temperature, monitoring by TLC or GC-MS.

-

Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Caption: Regioselectivity of nucleophilic ring-opening of this compound.

Caption: General experimental workflow for ring-opening reactions.

References

Application Notes and Protocols for the Synthesis of Substituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of substituted oxetanes, a class of four-membered cyclic ethers of increasing importance in medicinal chemistry and drug development.[1][2][3][4] The unique physicochemical properties of the oxetane ring, such as increased aqueous solubility, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, make it an attractive moiety for incorporation into novel therapeutic agents.[1][2][5] This guide covers three primary synthetic strategies: the Paterno-Büchi reaction, intramolecular cyclization of 1,3-diols, and the ring expansion of epoxides.

Introduction to Oxetane Synthesis

The synthesis of the strained four-membered oxetane ring presents a unique synthetic challenge.[2] However, several reliable methods have been developed and refined to provide access to a wide range of substituted oxetanes. The choice of synthetic route often depends on the desired substitution pattern and the available starting materials. The methods detailed below represent some of the most versatile and commonly employed strategies in modern organic synthesis.[3][6][7]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for the synthesis of various substituted oxetanes using the discussed methodologies, allowing for a direct comparison of their efficiencies and selectivities.

| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Paterno-Büchi Reaction | Benzaldehyde, 2,3-Dimethyl-2-butene | 2-Phenyl-3,3,4,4-tetramethyloxetane | 85 | - | - | [8] |

| 2 | Visible-Light Paterno-Büchi | Methyl phenylglyoxylate, 2-Methyl-2-butene | Methyl 2-phenyl-3,3-dimethyl-oxetane-2-carboxylate | 99 | - | - | [9] |

| 3 | Intramolecular Williamson Etherification | (2R,4R)-1-Chloro-4-phenylpentan-2-ol | (cis)-2-Methyl-4-phenyloxetane | 82 | >99:1 | 98 | [2] |

| 4 | Intramolecular Williamson Etherification | (2S,4R)-1-Chloro-4-phenylpentan-2-ol | (trans)-2-Methyl-4-phenyloxetane | 78 | >99:1 | 98 | [2] |

| 5 | Epoxide Ring Expansion | Styrene oxide | 2-Phenyloxetane | 85 | - | >98 | [2] |

| 6 | Epoxide Ring Expansion | 1,2-Epoxyoctane | 2-Hexyloxetane | 91 | - | >98 | [2] |

| 7 | Asymmetric Epoxidation/Ring Expansion | Acetophenone | (R)-2-Methyl-2-phenyloxetane | 78 | - | 97 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-Substituted Oxetanes via Visible-Light-Mediated Paterno-Büchi Reaction

This protocol describes a visible-light-mediated [2+2] cycloaddition between an aryl glyoxylate and an alkene, which offers a safer and more scalable alternative to traditional UV-light-mediated methods.[9][10]

Materials:

-

Methyl phenylglyoxylate

-

2,3-Dimethyl-2-butene

-

Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

-

Acetonitrile (MeCN), anhydrous

-

Nitrogen or Argon gas

-

Schlenk flask or similar reaction vessel equipped with a stir bar

-

Blue LED light source (e.g., 465 nm)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add methyl phenylglyoxylate (0.05 mmol, 1.0 equiv) and the iridium photocatalyst (2.5 mol %).

-

Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Add anhydrous acetonitrile (0.1 M solution) followed by 2,3-dimethyl-2-butene (10 equiv).

-

Stir the reaction mixture at ambient temperature and irradiate with a blue LED light source. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 0.5 - 16 hours), concentrate the reaction mixture under reduced pressure.[10]

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired oxetane.

Protocol 2: Synthesis of cis- and trans-2,4-Disubstituted Oxetanes via Intramolecular Williamson Etherification

This protocol outlines the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols. The stereochemistry of the final product is dictated by the stereochemistry of the starting diol.[2]

Materials:

-

syn- or anti-1,3-diol (e.g., syn-1-phenylpentane-2,4-diol)

-

Acetyl bromide (AcBr)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware for reaction, workup, and purification

-

Silica gel for column chromatography

Procedure: Step 1: Conversion of Diol to Acetoxybromide

-

Dissolve the syn- or anti-1,3-diol in anhydrous dichloromethane at 0 °C.

-

Slowly add acetyl bromide with stirring. The reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group that is converted to the bromide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting acetoxybromide by silica gel column chromatography.

Step 2: Intramolecular Cyclization

-

Dissolve the purified acetoxybromide in methanol.

-

Add a solution of potassium hydroxide in methanol dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a dilute aqueous solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude oxetane by silica gel column chromatography to yield the desired stereoisomer.

Protocol 3: Ring Expansion of Epoxides to Oxetanes using a Sulfoxonium Ylide

This method provides a route to 2-substituted and 2,2-disubstituted oxetanes from terminal or 1,1-disubstituted epoxides.[2]

Materials:

-

Substituted epoxide (e.g., styrene oxide)

-

Trimethyloxosulfonium iodide

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO) or tert-Butanol (t-BuOH), anhydrous

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware for reaction, workup, and purification

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethyloxosulfonium iodide and anhydrous DMSO or t-BuOH.

-

Add sodium hydride (if using DMSO) or potassium tert-butoxide (if using t-BuOH) portion-wise at room temperature to generate the sulfoxonium ylide.

-